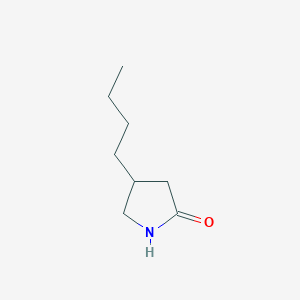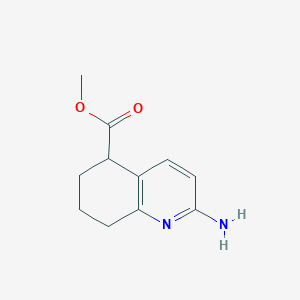![molecular formula C9H7ClN2O B8665893 1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one](/img/structure/B8665893.png)
1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one
概要
説明
1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one is a chemical compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a chloro substituent on the pyrrolo[3,2-b]pyridine ring and an ethanone group
準備方法
The synthesis of 1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-1H-pyrrolo[3,2-b]pyridine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro substituent on the pyrrolo[3,2-b]pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: This compound is studied for its potential biological activities, including its ability to interact with specific enzymes or receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases. Its ability to inhibit certain biological pathways makes it a promising candidate for further investigation.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For example, it may inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
類似化合物との比較
1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have similar biological activities. the presence of different substituents can affect their potency and selectivity.
Pyrrolopyrazine derivatives: These compounds have a similar core structure but differ in their substituents and overall chemical properties.
The uniqueness of this compound lies in its specific chemical structure and the presence of the chloro substituent, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC名 |
1-(3-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)7-2-3-8-9(12-7)6(10)4-11-8/h2-4,11H,1H3 |
InChIキー |
FUHNDRLEPICKFP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC2=C(C=C1)NC=C2Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
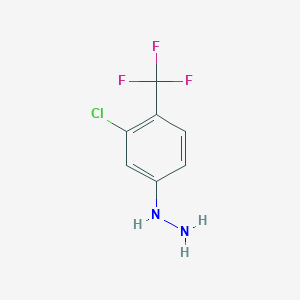
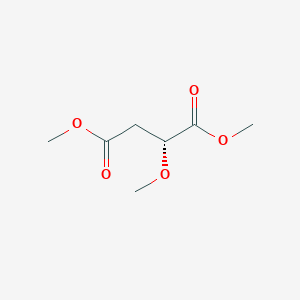
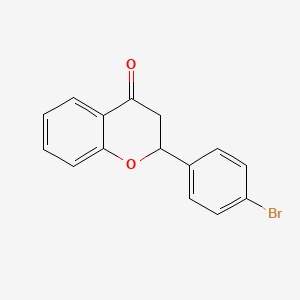

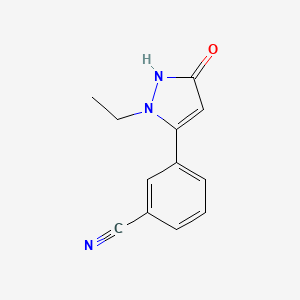

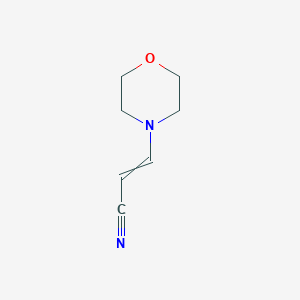
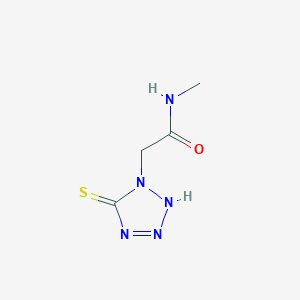
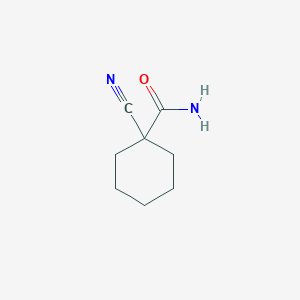
![Ethyl 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B8665877.png)


